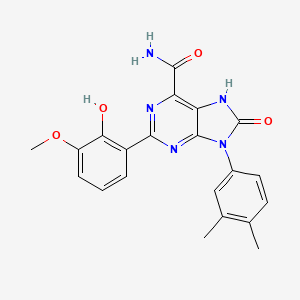

9-(3,4-dimethylphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

描述

This purine-6-carboxamide derivative features a bicyclic purine core substituted at positions 2 and 9 with aromatic groups: a 2-hydroxy-3-methoxyphenyl moiety at position 2 and a 3,4-dimethylphenyl group at position 7. The 8-oxo group introduces a ketone functionality, contributing to the molecule's polarity and hydrogen-bonding capacity. Such compounds are typically synthesized via multi-step reactions involving thiourea intermediates, Suzuki couplings, or alkylation strategies, as described in analogous purine derivatives (e.g., Huang et al.'s method using phenyl isothiocyanate and diaminomaleonitrile) .

属性

IUPAC Name |

9-(3,4-dimethylphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-10-7-8-12(9-11(10)2)26-20-16(24-21(26)29)15(18(22)28)23-19(25-20)13-5-4-6-14(30-3)17(13)27/h4-9,27H,1-3H3,(H2,22,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCHCLOQWTUZAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethylphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

Formation of the Purine Core: The purine core can be synthesized via a condensation reaction between a suitable amine and a formamide derivative under acidic or basic conditions.

Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 2-hydroxy-3-methoxyphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the coupling of aromatic rings.

Oxidation and Reduction Steps: The 8-oxo group is introduced through selective oxidation reactions, while the dihydro functionality is achieved via reduction processes using reagents like sodium borohydride or hydrogen gas under pressure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group or further reducing it to a methylene group.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the oxo group can produce a hydroxyl or methylene derivative.

科学研究应用

Based on the search results, here's what can be gathered about the applications of related compounds:

9-(3,4-dimethylphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Triazole Derivatives as Anticonvulsant Agents

Triazole derivatives have shown potential as anticonvulsant agents .

- Background : Epilepsy affects over 50 million people, and current treatments have limitations . The search for new anticonvulsant agents with higher efficacy and lower toxicity is ongoing .

- Triazole Use : Triazole derivatives are frequently used in treating various diseases, highlighting the importance of this nucleus in drug design .

- Research Findings : Studies involving triazoles in anticonvulsant design have produced active compounds .

Examples of Triazole Compounds with Anticonvulsant Activity

| Compound | ED50 (mg/kg) | PI Value | Model | Administration |

|---|---|---|---|---|

| 8a (R = p − F) | 15.2 | N/A | Rat PTZ test | p.o. |

| 8b (R = H) | N/A | >13 (PTZ), >24 (MES) | PTZ and MES models | N/A |

| 14a | 23.4 | >25.6 | MES test | Intraperitoneal (mice) |

| 14a | 39.4 | >31.6 | MES test | Oral (mice) |

| 19 | 11.4 (MES), 31.7 (Sc-PTZ) | 53.6 (MES), 19.3 (Sc-PTZ) | MES and Sc-PTZ models | N/A |

| 20 | 12.7 (MES), 29.5 (Sc-PTZ) | N/A | MES and Sc-PTZ models | N/A |

- Compound 8 : Showed significant in vivo activity against electrically and chemically induced seizures . Mechanism studies suggest GABA receptor modulation and sodium channel blocking are involved .

- Compounds 14 : Synthesized as new anticonvulsant agents, with series 14 showing good activity in MES tests . Compound 14a was the most potent .

- Triazolebenzo[d]oxazoles : Compound 19 was the most potent, and the GABAergic system may contribute to its anticonvulsive action . Compound 20 was also obtained with favorable results .

Triazine Compounds

- 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-octyloxyphenyl)-1,3,5-triazine : This compound, also known as Appolo-1164 (M), has a molecular weight of 509.68 and the molecular formula . It is used as a UV absorber .

- Bis(2-(4-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-3-hydroxphenoxy)ethyl) dodecanedioate : This compound, also known as Appolo-1100, has a molecular weight of 1077.34 and the molecular formula C66H72N6O8 . It is a Hydroxy phenyl triazine UV absorber used in Polycarbonate and polyethylene terephthalates .

Other Related Compounds

作用机制

The mechanism of action of 9-(3,4-dimethylphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s purine core allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in purine metabolism, leading to altered cellular functions.

相似化合物的比较

Structural and Physicochemical Properties

Below is a comparative analysis with key analogues:

Key Observations:

- Polarity and Solubility: The target compound’s 2-hydroxy-3-methoxyphenyl group enhances water solubility compared to purely hydrophobic substituents (e.g., methyl or bromophenyl groups) .

- Metabolic Stability: Fluorine (in ) and ethoxy groups (in ) may slow oxidative metabolism, whereas hydroxy groups (target compound) could increase susceptibility to glucuronidation.

- Binding Interactions: Bromine (in ) enables halogen bonding, while hydroxy and methoxy groups (target compound) facilitate hydrogen bonding with biological targets.

生物活性

The compound 9-(3,4-dimethylphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula: C19H20N4O4

- Molecular Weight: 368.39 g/mol

This compound features a purine core with various substituents that may influence its biological activity.

Antitumor Activity

Recent studies have shown that purine derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, it has been reported to inhibit the proliferation of human breast cancer cells (MCF-7) and human liver cancer cells (HepG2) with IC50 values in the low micromolar range.

Antiviral Activity

The compound also shows promise as an antiviral agent. In vitro studies indicate that it inhibits the replication of several viruses, including HIV and Herpes Simplex Virus (HSV). The mechanism appears to involve interference with viral entry or replication processes.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. Results suggest that it possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activities of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability.

- Modulation of Signaling Pathways : It is hypothesized that the compound affects signaling pathways related to cell growth and apoptosis.

- Antioxidant Mechanism : By scavenging free radicals, the compound may prevent cellular damage and promote cellular health.

Study on Antitumor Effects

A recent study published in Journal of Medicinal Chemistry investigated the antitumor effects of this compound on various cancer cell lines. The researchers found that treatment with the compound resulted in significant apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP.

Study on Antiviral Properties

In another study published in Virology Journal, the antiviral efficacy against HIV was assessed using a cytopathic effect reduction assay. The results indicated that the compound significantly reduced viral load in treated cells compared to controls.

常见问题

Q. How to integrate computational and experimental data for robust reaction validation?

- Methodological Answer : Implement a feedback loop: use computational predictions (e.g., transition state energies) to guide experimental conditions. Validate via Arrhenius plots or Eyring analysis. Tools like ICReDD’s platform merge DFT, cheminformatics, and robotic experimentation for closed-loop optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。